4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 891133-99-6
Cat. No.: VC7181805
Molecular Formula: C17H11Cl2N3O3
Molecular Weight: 376.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891133-99-6 |
|---|---|
| Molecular Formula | C17H11Cl2N3O3 |
| Molecular Weight | 376.19 |
| IUPAC Name | 4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C17H11Cl2N3O3/c1-9(23)10-2-4-11(5-3-10)15(24)20-17-22-21-16(25-17)13-8-12(18)6-7-14(13)19/h2-8H,1H3,(H,20,22,24) |
| Standard InChI Key | QXPSRDQJBLPTGP-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key components:
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1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and metabolic stability .
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2,5-Dichlorophenyl substituent: Positioned at the 5th position of the oxadiazole ring, this aromatic group introduces steric bulk and lipophilicity, enhancing membrane permeability .
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4-Acetylbenzamide group: Linked via an amide bond to the oxadiazole’s 2nd position, this moiety contributes hydrogen-bonding capacity and structural rigidity .
The acetyl group at the para position of the benzamide facilitates interactions with hydrophobic enzyme pockets, while the dichlorophenyl group may engage in halogen bonding with biological targets .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 4-acetyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide likely follows established protocols for 1,3,4-oxadiazole derivatives (Figure 1):
Route 1: Cyclization of Acylthiosemicarbazides
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Intermediate formation: 2,5-Dichlorobenzohydrazide reacts with 4-acetylbenzoyl chloride to form acylthiosemicarbazide.
Route 2: Coupling with Preformed Oxadiazoles
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Oxadiazole synthesis: 2-Amino-5-(2,5-dichlorophenyl)-1,3,4-oxadiazole is prepared via cyclization of semicarbazides using eosin-Y under visible light .
Table 1: Comparative Synthesis Parameters
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | I₂/KI, NaOH | 82–89 | 90–92 |
| Photocatalytic | Eosin-Y, CBr₄, O₂ | 78–85 | 88–90 |
| Coupling | EDC·HCl, DCM | 75–80 | 95–97 |
Pharmacological Activities
Table 2: Anticancer Activity of Analogous Compounds
| Compound | Target | IC₅₀ (µM) | Cell Line |
|---|---|---|---|
| 70 | Telomerase | 2.3 | SGC-7901 |
| 94 | HDAC6 | 0.48 | CCRF-CEM |
| 97 | Topoisomerase II | 1.18 | HEPG2, MCF7 |
Molecular Docking and Structure-Activity Relationships (SAR)
Docking Studies
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Telomerase binding: The dichlorophenyl group occupies a hydrophobic cleft in telomerase’s RNA-binding domain (binding energy: −9.2 kcal/mol) .
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HDAC interaction: The acetyl group coordinates with Zn²⁺ at HDAC’s catalytic site, while the oxadiazole ring stabilizes via π-π stacking with Phe-205 .
SAR Insights
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Electron-withdrawing groups: Chlorine atoms at the 2,5 positions enhance telomerase affinity by 30% compared to methoxy substituents .
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Acetyl position: Para-substitution on benzamide improves solubility and target engagement versus ortho/meta analogs .
Physicochemical and ADMET Properties
Table 3: Predicted Properties
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.8 ± 0.2 | SwissADME |
| Solubility (mg/mL) | 0.12 | ChemAxon |
| CYP3A4 inhibition | Low (IC₅₀ > 50 µM) | admetSAR |
The compound’s moderate lipophilicity (LogP = 3.8) suggests adequate blood-brain barrier penetration, while low aqueous solubility may necessitate prodrug formulations .
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